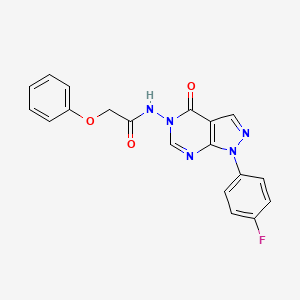

N-(1-(4-氟苯基)-4-氧代-1H-吡咯啉-5(4H)-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential antitubercular properties . The most potent derivative in this class, according to one study, is N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

科学研究应用

外周苯二氮卓受体研究

研究探索了氟乙氧基和氟丙氧基取代化合物的合成和生物学评估,以使用正电子发射断层扫描 (PET) 研究外周苯二氮卓受体 (PBR)。与中枢苯二氮卓受体 (CBR) 相比,这些化合物由于其对 PBR 的高体外亲和力和选择性,为神经退行性疾病中 PBR 表达提供了宝贵的见解。大鼠的生物分布研究表明,这些化合物的放射性分布与 PBR 的已知定位平行,表明它们作为神经退行性疾病中 PBR 表达的成像剂的潜力 (Fookes 等人,2008)。

转运蛋白 (TSPO) 配体

另一个应用领域是开发转运蛋白(18 kDa,TSPO)的选择性配体,该蛋白被认为是神经炎症过程的早期生物标志物。一系列吡唑并[1,5-a]嘧啶与 DPA-714 类似,被合成并在体外评估其结合 TSPO 的潜力。这些化合物对 TSPO 显示出亚纳摩尔亲和力,与 DPA-714 相当。它们用氟-18 进行放射性标记,并通过神经炎症啮齿动物模型上的 PET 成像研究其生物分布,证实了它们作为体内 PET 放射性示踪剂的潜力,尤其突出了 [(18)F]23,因为其同侧与对侧的比率显着高于母体分子 [(18)F]2 体内 (Damont 等人,2015)。

癌症成像

发现和开发用于癌症成像的新型 TSPO 配体也代表了一项重要的应用。例如,重点库合成导致鉴定出与 DPA-714 相比亲和力增强的 TSPO 配体。用氟-18 进行放射性标记促进了高放射化学产率和比活度化合物的产生,证明了用于 TSPO 表达癌症分子成像的探针得到了改进。这一进步为癌症诊断和监测提供了一种有前途的方法,突出了该化合物在体内研究中的潜力 (Tang 等人,2013)。

作用机制

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

Mode of Action

It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Biochemical Pathways

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms, have been described in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Pharmacokinetics

It is noted that all the potent compounds from a series of similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have displayed in vitro activity against the gfp reporter strain of mycobacterium tuberculosis with mic90 values of 0488–625 µM .

Action Environment

The synthesis and structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .

属性

IUPAC Name |

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c20-13-6-8-14(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)23-17(26)11-28-15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHGQZICGDVTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)

![Ethyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate](/img/structure/B2750457.png)